(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one
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Overview
Description
(1R,4S)-2-Benzyl-2-azabicyclo[221]heptan-3-one is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one typically involves the use of cyclopentenes as starting materials. A notable method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions is favored due to their efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.
Scientific Research Applications
(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one has significant potential in various scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure allows it to interact with biological systems, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It can be used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets and pathways. The nitrogen atom within its structure plays a crucial role in its reactivity and ability to form stable complexes with biological molecules. This interaction can modulate various biological processes, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
Imidazoles: These heterocycles are key components in functional molecules used in various applications.
Uniqueness
(1R,4S)-2-Benzyl-2-azabicyclo[221]heptan-3-one is unique due to its specific bicyclic structure and the presence of a benzyl group
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(1R,4S)-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C13H15NO/c15-13-11-6-7-12(8-11)14(13)9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+/m0/s1 |
InChI Key |
PFNDBUGYKATODF-NWDGAFQWSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C(=O)N2CC3=CC=CC=C3 |
Canonical SMILES |
C1CC2CC1C(=O)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
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